1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
CAS No.: 1008774-64-8
Cat. No.: VC17766895
Molecular Formula: C14H18ClN3S
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride - 1008774-64-8](/images/structure/VC17766895.png)
Specification
CAS No. | 1008774-64-8 |
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Molecular Formula | C14H18ClN3S |
Molecular Weight | 295.8 g/mol |
IUPAC Name | 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
Standard InChI | InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H |
Standard InChI Key | YSORTRTUYOZOQC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is C₁₄H₁₇ClN₄S, with a molecular weight of 324.88 g/mol . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.
IUPAC Name and Synonyms
The systematic IUPAC name is 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride. Synonyms include:
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1-(2-Phenylthiazol-4-ylmethyl)piperazine hydrochloride
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4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride .
Structural Characterization
The compound features:
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A piperazine core (C₄H₁₀N₂), a six-membered ring with two nitrogen atoms at opposite positions.
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A thiazole ring (C₃H₂NS) substituted with a phenyl group at the 2-position and a methyl-piperazine group at the 4-position.
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A hydrochloride counterion stabilizing the protonated piperazine nitrogen .
Key Structural Insights:
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The thiazole ring contributes to electron-deficient aromatic systems, enabling π-π stacking interactions with biological targets.
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The piperazine moiety enhances conformational flexibility, allowing adaptation to binding pockets in enzymes or receptors .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves multi-step reactions, as exemplified by analogous piperazine-thiazole derivatives in patent literature . A generalized pathway includes:
Step 1: Thiazole Ring Formation
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Hantzsch Thiazole Synthesis: Condensation of thiourea with α-halo ketones. For example, reaction of 2-bromoacetophenone with thiourea yields 2-phenylthiazole-4-carbaldehyde intermediates .
Step 2: Piperazine Functionalization
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N-Alkylation: Reaction of piperazine with 4-(chloromethyl)-2-phenylthiazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) .
Step 3: Salt Formation
Patent-Based Optimization
A patent (WO2020049599A1) describes advanced methods for analogous compounds, highlighting:
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Use of palladium catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura coupling to introduce aryl groups .
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Solvent systems such as tetrahydrofuran (THF) and toluene for improved yield and purity .
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Purification techniques involving recrystallization from isopropanol or ethyl acetate .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure .
Spectroscopic Data
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